2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4(1H)-one
Overview
Description
The compound “2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4(1H)-one” is a complex organic molecule. It contains a benzimidazole ring, which is a fused benzene and imidazole ring system . Benzimidazoles are important heterocyclic compounds with a wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde. The obtained aldehyde was then reacted with thiosemicarbazide in ethanol at reflux temperature to yield a related compound .Scientific Research Applications
Antibacterial Activity
Research has shown that derivatives of 2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4(1H)-one exhibit potent antibacterial properties. For instance, a study found that certain compounds within this group displayed strong antibacterial potency against the gastric pathogen Helicobacter pylori, including strains resistant to other treatments. These compounds were noted for their selective activity and minimal inhibition concentration values, highlighting their potential as novel anti-Helicobacter pylori agents (Carcanague et al., 2002).
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of benzimidazole derivatives carrying the pyridine moiety. One study described the synthesis of various benzimidazole derivatives and their structural characterization through IR and NMR spectra. This indicates ongoing research in the field of organic chemistry to explore the properties and potential applications of these compounds (Prasad et al., 2018).
Antiprotozoal Activity
Compounds related to this compound have been synthesized and tested for their antiprotozoal activity. One such study synthesized a series of benzimidazole derivatives and found that they displayed significant activity against various protozoa, including Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These findings suggest a potential use of these compounds in treating diseases caused by these protozoans (Pérez‐Villanueva et al., 2013).
Catalytic and Pharmaceutical Applications
Other studies have explored the catalytic and pharmaceutical applications of benzimidazole derivatives. For example, a study focused on the synthesis and pharmacological screening of benzimidazole derivatives for anti-inflammatory activity, suggesting potential therapeutic applications (Manjula et al., 2011). Additionally, research into the synthesis and characterization of Ni(II) and Hg(II) N-heterocyclic carbene complexes with benzimidazole-functionalization indicated their efficiency as catalysts for Friedel–Crafts alkylations, highlighting their significance in synthetic chemistry (Huang et al., 2011).
Future Directions
The future directions for research on “2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4(1H)-one” and related compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. The synthesis of new derivatives and evaluation of their biological activities could also be a promising area of research .
Mechanism of Action
Target of Action
Des(trifluoroethyl) Lansoprazole Sulfide, also known as 2-[(1H-Benzo[d]imidazol-2-ylthio)methyl]-3-methyl-4-hydroxypyridine, is a derivative of Lansoprazole . Lansoprazole is a proton pump inhibitor (PPI) . The primary target of this compound is the gastric H,K-ATPase pump , which is responsible for the final step in the production of gastric acid.
Mode of Action
The compound works by inhibiting the gastric H,K-ATPase pump . This inhibition reduces gastric acid secretion, making it effective at promoting healing in ulcerative diseases, treating gastroesophageal reflux disease (GERD), and other pathologies caused by excessive acid secretion .
Biochemical Pathways
The inhibition of the gastric H,K-ATPase pump leads to a decrease in gastric acid secretion. This affects the biochemical pathway of acid production in the stomach, leading to an increase in gastric pH and a reduction in pepsin activity. The overall effect is a decrease in gastric acidity, which can promote the healing of gastric ulcers and relieve symptoms of GERD .
Pharmacokinetics
Lansoprazole is well absorbed in the stomach and is extensively metabolized in the liver
Result of Action
The result of the action of Des(trifluoroethyl) Lansoprazole Sulfide is a reduction in gastric acid secretion. This can lead to the healing of gastric ulcers, relief from GERD symptoms, and the management of other conditions related to excessive acid secretion .
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanylmethyl)-3-methyl-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-9-12(15-7-6-13(9)18)8-19-14-16-10-4-2-3-5-11(10)17-14/h2-7H,8H2,1H3,(H,15,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUITAYVZUVEAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=CC1=O)CSC2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597493 | |
Record name | 2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131926-97-1 | |
Record name | 2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-3-methylpyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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